

# Cross-Validation of LY345899's Anticancer Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer effects of LY345899, a dual inhibitor of methylenetetrahydrofolate dehydrogenase 1 and 2 (MTHFD1/2), across various cancer models. The data presented herein is compiled from preclinical studies and offers a comparative analysis with other notable MTHFD inhibitors, DS18561882 and TH9619.

## **Executive Summary**

LY345899 has demonstrated significant anticancer activity by targeting the one-carbon metabolism pathway, which is crucial for nucleotide synthesis in rapidly proliferating cancer cells. This guide cross-validates these effects by presenting quantitative data from in vitro and in vivo studies in colorectal cancer (CRC), acute myeloid leukemia (AML), and breast cancer models. Experimental data for LY345899 is compared with DS18561882, a selective MTHFD2 inhibitor, and TH9619, another potent MTHFD1/2 inhibitor, to provide a broader context of their therapeutic potential.

### **Data Presentation**

## Table 1: In Vitro Inhibitory Activity of MTHFD Inhibitors



| Compound   | Target(s)          | IC50 vs<br>MTHFD1<br>(nM) | IC50 vs<br>MTHFD2<br>(nM) | Cancer<br>Model              | Reference |
|------------|--------------------|---------------------------|---------------------------|------------------------------|-----------|
| LY345899   | MTHFD1/2           | 96[1][2][3]               | 663[1][2]                 | Colorectal<br>Cancer         |           |
| DS18561882 | MTHFD2 ><br>MTHFD1 | 570                       | 6.3                       | Breast<br>Cancer             |           |
| TH9619     | MTHFD1/2           | -                         | 47                        | Acute<br>Myeloid<br>Leukemia | _         |

Table 2: In Vivo Efficacy of MTHFD Inhibitors

| Compound   | Cancer<br>Model                                      | Animal<br>Model           | Dosing<br>Regimen                                  | Key<br>Outcomes                                                                         | Reference |
|------------|------------------------------------------------------|---------------------------|----------------------------------------------------|-----------------------------------------------------------------------------------------|-----------|
| LY345899   | Colorectal<br>Cancer<br>(PDX)                        | BALB/c nude<br>mice       | 5-10 mg/kg,<br>i.p., 5<br>days/week for<br>4 weeks | Suppressed<br>tumor growth;<br>Mean tumor<br>weight: 0.74<br>mg vs 1.83<br>mg (vehicle) |           |
| DS18561882 | Breast Cancer (MDA-MB- 231 Xenograft)                | BALB/cAJcl-<br>nu/nu mice | 300 mg/kg,<br>p.o., twice<br>daily                 | 67% tumor<br>growth<br>inhibition                                                       |           |
| TH9619     | Acute<br>Myeloid<br>Leukemia<br>(HL-60<br>Xenograft) | NOG mice                  | 30 mg/kg,<br>s.c., twice<br>daily                  | Impaired cancer progression and prolonged survival                                      |           |



# Signaling Pathway and Experimental Workflow Diagrams



#### Mechanism of Action of MTHFD1/2 Inhibitors





#### General In Vivo Xenograft Experimental Workflow



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. esrf.fr [esrf.fr]
- 2. medchemexpress.com [medchemexpress.com]
- 3. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cross-Validation of LY345899's Anticancer Effects: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675677#cross-validation-of-ly-345899-s-anticancer-effects-in-different-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com